molecular formula C8H5BrClN3 B13259746 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole

Cat. No.: B13259746
M. Wt: 258.50 g/mol
InChI Key: OVKYXMGMGRMZEB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl and a chlorine atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromophenyl azide, which then undergoes cyclization with hydrazine hydrate in the presence of a chlorinating agent to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

1-(4-bromophenyl)-5-chloro-1,2,4-triazole

InChI

InChI=1S/C8H5BrClN3/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H

InChI Key

OVKYXMGMGRMZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)Cl)Br

Origin of Product

United States

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